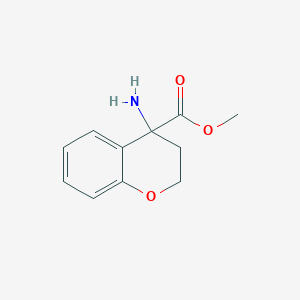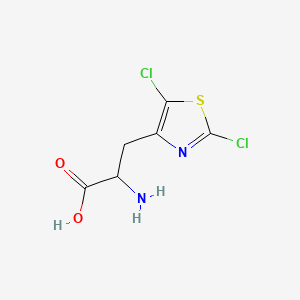
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It consists of two pyridine derivatives and an iridium center, coordinated with hexafluorophosphate as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine: This can be achieved through a cross-coupling reaction between 4-tert-butylpyridine and 2-bromo-4-tert-butylpyridine using a palladium catalyst.
Formation of 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine: This involves the reaction of 2,4-difluorobenzene with 2,5-dibromopyridine in the presence of a base and a palladium catalyst.
Coordination with Iridium(3+): The two pyridine derivatives are then coordinated to an iridium(3+) center, typically using iridium trichloride as the iridium source.
Addition of Hexafluorophosphate: Finally, hexafluorophosphate is added to the iridium complex to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states.
Reduction: The iridium center can also be reduced to lower oxidation states.
Substitution: The ligands coordinated to the iridium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Ligand substitution reactions typically involve the use of other ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iridium center may result in the formation of iridium(IV) or iridium(V) complexes, while reduction may result in iridium(I) or iridium(0) complexes.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Medicine: It is being investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example:
Catalysis: The iridium center acts as a catalyst by facilitating the activation of substrates and promoting the formation of reaction intermediates.
Photophysics: The compound can absorb light and undergo electronic transitions, resulting in the emission of light or the generation of reactive oxygen species.
Therapeutics: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in cancer cells.
類似化合物との比較
Similar Compounds
- 4,4′-di-tert-butyl-2,2′-bipyridyl
- 2,2′-bipyridine
- 1,10-phenanthroline
Uniqueness
This compound is unique due to its combination of two pyridine derivatives and an iridium center, which imparts distinct photophysical and catalytic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications.
特性
分子式 |
C42H34F16IrN4P |
|---|---|
分子量 |
1121.9 g/mol |
IUPAC名 |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H5F5N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 |
InChIキー |
XFAXYKCDJPDUTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)
![6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)
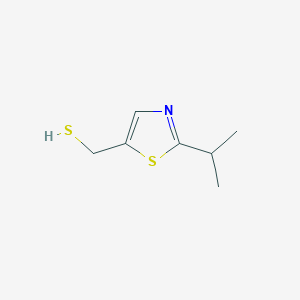
amino}-2-(2,4-difluorophenyl)aceticacid](/img/structure/B13569073.png)
![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)

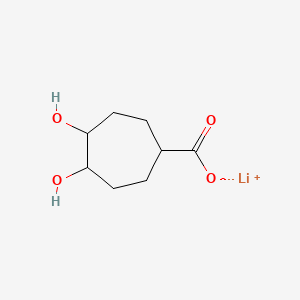
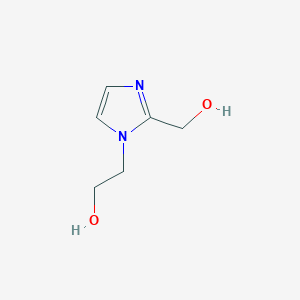
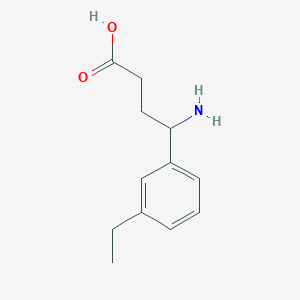
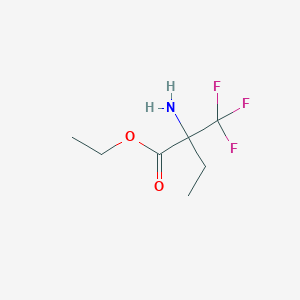
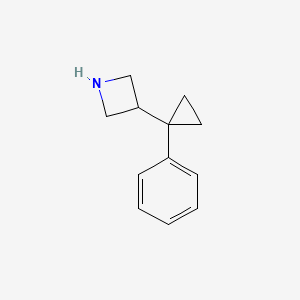
![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)
